6-Ethylchrysene

説明

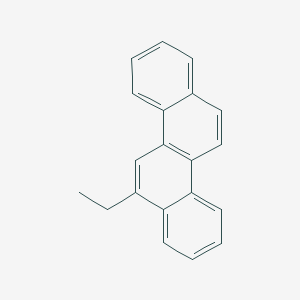

Structure

3D Structure

特性

IUPAC Name |

6-ethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181767 | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-58-3 | |

| Record name | 6-Ethylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Ethylchrysene chemical and physical properties

An In-Depth Technical Guide to 6-Ethylchrysene: Properties, Synthesis, and Biological Profile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with polycyclic aromatic hydrocarbons (PAHs). We will delve into the core chemical and physical properties of this compound, its synthesis, analytical characterization, metabolic fate, and associated safety protocols. The structure of this document is designed to logically flow from fundamental properties to practical applications and safety considerations, providing field-proven insights into its scientific context.

Introduction to this compound

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of organic compounds. PAHs consist of fused aromatic rings and are often formed during the incomplete combustion of organic materials. Chrysene and its alkylated derivatives, including this compound, are subjects of interest in environmental science and toxicology due to their widespread presence as environmental pollutants and their potential biological activities.[1] The position of the ethyl group on the chrysene backbone is a critical determinant of the molecule's chemical reactivity and biological effects, distinguishing it from its other isomers. Understanding the specific properties of this compound is crucial for research in chemical carcinogenesis, environmental analysis, and the development of reference standards.

Chemical and Physical Properties

The fundamental identity and behavior of this compound are defined by its chemical and physical properties. These characteristics are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆ | [2] |

| Molecular Weight | 256.341 g/mol | [2] |

| CAS Registry Number | 2732-58-3 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 126.4-126.8 °C | [3] |

| Boiling Point | 457.2 ± 12.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| IUPAC Name | This compound | [2] |

Synthesis and Purification

The regioselective synthesis of this compound is crucial for obtaining pure material for toxicological and analytical studies. The 6-position on the chrysene ring is a chemically active site, making it a primary target for electrophilic substitution reactions.[1]

Synthetic Pathway: Friedel-Crafts Acylation and Reduction

A common and effective method for synthesizing this compound involves a two-step process starting from chrysene: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Chrysene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend chrysene in a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (AlCl₃) to the suspension while stirring.

-

Add acetyl chloride dropwise to the cooled mixture. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture over crushed ice and an aqueous HCl solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, primarily 6-acetylchrysene, can be purified by column chromatography on silica gel.[1]

Step 2: Reduction of 6-Acetylchrysene

-

The purified 6-acetylchrysene can be reduced to this compound using standard methods like the Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH in a high-boiling solvent) or the Clemmensen reduction (zinc amalgam and concentrated HCl).

-

For the Wolff-Kishner reduction, combine 6-acetylchrysene, hydrazine hydrate, and potassium hydroxide in diethylene glycol.

-

Heat the mixture to reflux for several hours. Water and excess hydrazine will be distilled off.

-

After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like toluene or ether.

-

Wash the organic extract, dry it, and remove the solvent to yield crude this compound.

Step 3: Purification

-

Final purification of this compound is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure, solid product.

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. These methods provide a structural "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to determine the structure by identifying the different types of protons and their neighboring environments.

-

¹H-NMR Data (in ppm) :

-

1.58 (t, 3H, J = 7.0 Hz) : A triplet signal corresponding to the three protons of the methyl (CH₃) group, split by the adjacent methylene group.[1]

-

3.6 (q, 2H, J = 7.0 Hz) : A quartet signal for the two protons of the methylene (CH₂) group, split by the adjacent methyl group.[1]

-

7.6-8.1 (m, 8H) : A complex multiplet region representing eight aromatic protons on the chrysene core (H1,2,3,6,7,8,9,12).[1]

-

8.7-8.8 (m, 3H) : A multiplet in the downfield region corresponding to the three "bay-region" aromatic protons (H4,10,11), which are deshielded.[1]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. For this compound, the electron ionization mass spectrum (EI-MS) will show a prominent molecular ion peak.

-

m/z 256 (M⁺) : This corresponds to the molecular weight of this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound will be characterized by:

-

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks for the ethyl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-H bending vibrations: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings. The NIST Chemistry WebBook is a valuable resource for reference IR spectra.[2]

Analytical Separation Methods

For quantifying this compound in environmental or biological samples, chromatographic methods are standard.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detectors, HPLC is a powerful tool for separating this compound from other PAHs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and definitive identification based on both retention time and mass spectrum.

Metabolism and Toxicological Profile

The biological activity of PAHs is intrinsically linked to their metabolism, which can lead to detoxification or, conversely, activation into carcinogenic species. While data specific to this compound is limited, its metabolic pathway can be inferred from closely related compounds like 6-methylchrysene.[4][5]

Metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly in the liver.[5][6] The process involves the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. Further oxidation can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites capable of forming DNA adducts.

Caption: Proposed metabolic pathway of this compound.

Studies on methylchrysenes have shown that the position of the alkyl group significantly influences carcinogenic potential. For instance, 5-methylchrysene is a potent carcinogen, whereas 6-methylchrysene is considered a weak carcinogen but a strong tumor initiator.[7][8][9] This difference is attributed to the formation of a "bay-region" diol epoxide. The ethyl group at the 6-position may similarly influence the molecule's ability to be metabolically activated.

Safety, Handling, and Storage

Although safety data sheets may not classify pure this compound as a hazardous substance under GHS criteria, it should be handled with the standard precautions applied to all polycyclic aromatic hydrocarbons, many of which are known or suspected carcinogens.[10][11]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If handling the compound as a powder or generating aerosols, work in a well-ventilated fume hood or use a suitable respirator.[12]

Handling and Emergency Procedures

-

Inhalation: If inhaled, move to fresh air.[11]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[11]

-

Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.[11]

-

Ingestion: If swallowed, rinse mouth with water and seek medical attention. Do not induce vomiting.[11]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from strong oxidizing agents.

Conclusion

This compound serves as an important compound for research into the structure-activity relationships of polycyclic aromatic hydrocarbons. Its distinct chemical properties, governed by the ethyl group at the active 6-position, influence its synthesis, spectral characteristics, and biological interactions. This guide provides a foundational framework for professionals working with this compound, emphasizing the integration of chemical principles with practical laboratory protocols and safety awareness. Adherence to these guidelines is essential for ensuring both the integrity of research outcomes and the safety of laboratory personnel.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-, 3-, and 6-ethylchrysenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Retrieved from [Link]

-

Penn State University. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Penn State Research Database. Retrieved from [Link]

-

Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215–216. Retrieved from [Link]

-

Koehl, W. H., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 249-55. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 2732-58-3 [m.chemicalbook.com]

- 4. [PDF] Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis and Purification of 6-Ethylchrysene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a C2-alkylated polycyclic aromatic hydrocarbon (PAH). The synthesis is achieved through a robust two-step process involving the Friedel-Crafts acylation of chrysene followed by a Wolff-Kishner reduction. This document elucidates the causal reasoning behind the selection of this synthetic pathway, offering a detailed, step-by-step protocol for both the synthesis and the subsequent multi-stage purification process. Purification is addressed through a combination of column chromatography and recrystallization, with an emphasis on achieving high purity suitable for research and drug development applications. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chrysene and its Alkylated Derivatives

Chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1] While chrysene itself is a known environmental constituent, its alkylated derivatives are of significant interest to the scientific community, particularly in the fields of toxicology, environmental science, and drug development.[2][3] this compound, a C2-alkylated chrysene, serves as a representative model compound for studying the metabolic activation and biological effects of this class of PAHs.[2] The availability of high-purity this compound is paramount for accurate in-vitro and in-vivo studies, as even minor impurities can lead to erroneous experimental outcomes. This guide presents a reliable and reproducible method for the synthesis and purification of this compound to a high degree of purity.

Synthetic Strategy: A Rationale for the Chosen Pathway

The synthesis of this compound is most effectively and directly achieved through a two-step process:

-

Friedel-Crafts Acylation of Chrysene: This electrophilic aromatic substitution reaction introduces an acetyl group onto the chrysene backbone.[4][5] The 6-position of chrysene is the most electronically activated site, making it the primary target for acylation.[6][7] This regioselectivity simplifies the purification process by yielding 6-acetylchrysene as the major product.[7]

-

Wolff-Kishner Reduction of 6-Acetylchrysene: The resulting ketone is then reduced to the corresponding alkane (the ethyl group) using the Wolff-Kishner reduction.[7][8] This method is particularly well-suited for this transformation as it is performed under basic conditions, which is ideal for compounds that may be sensitive to the acidic conditions of a Clemmensen reduction.[5][8]

This synthetic approach is favored due to its directness, relatively high yields, and the commercial availability of the starting materials.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Chrysene to Yield 6-Acetylchrysene

This procedure is adapted from established methods for the acylation of chrysene.[4][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chrysene | 228.29 | 10.0 g | 0.0438 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 8.8 g | 0.0660 |

| Acetyl Chloride (CH₃COCl) | 78.50 | 3.8 mL (4.2 g) | 0.0535 |

| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |

| 5% Hydrochloric Acid (HCl) | - | 100 mL | - |

| Deionized Water | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chrysene (10.0 g, 0.0438 mol) and anhydrous dichloromethane (150 mL). Stir the mixture to dissolve the chrysene.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (8.8 g, 0.0660 mol) to the stirred solution. The mixture may become colored.

-

Add acetyl chloride (3.8 mL, 0.0535 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.

-

Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker.

-

Add 100 mL of 5% hydrochloric acid to the beaker and stir until all the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-acetylchrysene.

Step 2: Wolff-Kishner Reduction of 6-Acetylchrysene to this compound

This protocol is based on standard Wolff-Kishner reduction procedures.[7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Crude 6-Acetylchrysene | 270.33 | ~11.8 g | 0.0436 |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 15 mL | ~0.3 |

| Potassium Hydroxide (KOH) | 56.11 | 15 g | 0.267 |

| Diethylene Glycol | - | 150 mL | - |

| Deionized Water | - | As needed | - |

| Toluene | - | As needed | - |

Procedure:

-

Place the crude 6-acetylchrysene (~11.8 g, 0.0436 mol), potassium hydroxide (15 g, 0.267 mol), and diethylene glycol (150 mL) into a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydrazine hydrate (15 mL) to the flask.

-

Heat the mixture to 100 °C for 1 hour.

-

Increase the temperature to 190-200 °C and allow the mixture to reflux for 4 hours. Water and excess hydrazine will distill off.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water.

-

A precipitate of crude this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the washings are neutral.

-

Dry the crude product in a vacuum oven.

Purification of this compound

The crude this compound obtained from the synthesis will contain unreacted starting materials, by-products, and residual reagents. A multi-step purification process is essential to achieve high purity.

Column Chromatography

Column chromatography is an effective method for separating the desired product from closely related impurities.[9][10]

Materials and Setup:

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of hexane and dichloromethane is often effective. Start with pure hexane and gradually increase the polarity by adding dichloromethane.

-

Column: A glass chromatography column of appropriate size.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with pure hexane. Non-polar impurities will elute first.

-

Gradually increase the polarity of the mobile phase by adding small percentages of dichloromethane to the hexane.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined fractions to yield the purified product.

Visualizing the Purification Workflow

Caption: Purification workflow for this compound.

Recrystallization

Recrystallization is a powerful technique for the final purification of solid organic compounds.[11][12][13] The choice of solvent is critical for successful recrystallization.[12] A mixture of ethanol and water or toluene and hexane can be effective for chrysenes.

Procedure (using Ethanol/Water):

-

Dissolve the this compound obtained from column chromatography in a minimal amount of hot ethanol in an Erlenmeyer flask.[14]

-

If any insoluble impurities remain, perform a hot gravity filtration.[11]

-

To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[14]

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven to obtain the final, high-purity this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆ | [15] |

| Molecular Weight | 256.34 g/mol | [15] |

| CAS Number | 2732-58-3 | [15] |

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity. The proton NMR spectrum of this compound is expected to show a characteristic triplet for the methyl group and a quartet for the methylene group of the ethyl substituent, in addition to the aromatic protons.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[16]

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthetic and purification protocols detailed in this guide provide a reliable and reproducible pathway for obtaining high-purity this compound. The choice of a Friedel-Crafts acylation followed by a Wolff-Kishner reduction offers a direct and efficient synthetic route. Meticulous purification through a combination of column chromatography and recrystallization is crucial for achieving the level of purity required for research and drug development applications. Adherence to the described methodologies and analytical characterization will ensure the quality and integrity of the synthesized this compound.

References

-

Huang, Y., et al. (2007). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. Available at: [Link]

-

Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis. Available at: [Link]

-

Restek Corporation. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. Available at: [Link]

-

Luek, J. L., et al. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. NIH. Available at: [Link]

-

Fleming, G. M., et al. (2022). Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. PubMed. Available at: [Link]

-

Pena, S., et al. (2014). Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chromatogram of polycyclic aromatic hydrocarbons (PAHs) on the columns. ResearchGate. Available at: [Link]

- Struve, W. S., & Buchmann, W. E. (1940). The Synthesis of Derivatives of Chrysene. University of MICHIGAN.

-

Request PDF. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons. Request PDF. Available at: [Link]

-

ResearchGate. (2025). Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-, 3-, and 6-ethylchrysenes. ResearchGate. Available at: [Link]

-

Jørgensen, K. B., & Joensen, M. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. NIH. Available at: [Link]

-

Levy, L. A., & Sashikumar, V. P. (1986). Synthesis of chrysene, 5-substituted chrysenes, and chrysene derivatives via intramolecular cycloaddition reactions. The Journal of Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Available at: [Link]

-

MDPI. (2022). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of chrysene derivatives. ResearchGate. Available at: [Link]

-

Yu, H., et al. (2016). Potential Metabolic Activation of a Representative C2-Alkylated Polycyclic Aromatic Hydrocarbon this compound Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. PubMed. Available at: [Link]

-

Carruthers, W. (1953). Friedel-Crafts Acetylation of Chrysene. Journal of the Chemical Society. Available at: [Link]

-

Lee, H., et al. (2007). Synthesis and Photoirradiation of Isomeric Ethylchrysenes by UVA Light Leading to Lipid Peroxidation. MDPI. Available at: [Link]

-

Yu, H., et al. (2015). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder. Available at: [Link]

-

NIST. (n.d.). Chrysene, 6-methyl-. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

ResearchGate. (2025). Photochemical synthesis of chrysenols. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

NIST. (n.d.). Chrysene, 6-methyl-. NIST WebBook. Available at: [Link]

-

He, Z. M., et al. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. PubMed. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. UCLA. Available at: [Link]

-

YouTube. (2013). Recrystallization. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

-

PubChem. (n.d.). 6-Hydroxychrysene. PubChem. Available at: [Link]

-

Jørgensen, K. B., & Joensen, M. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. MDPI. Available at: [Link]

-

PubChem. (n.d.). 6-Methylchrysene. PubChem. Available at: [Link]

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Potential Metabolic Activation of a Representative C2-Alkylated Polycyclic Aromatic Hydrocarbon this compound Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 701. Friedel–crafts acetylation of chrysene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. This compound [webbook.nist.gov]

- 16. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Natural Occurrence and Sources of 6-Ethylchrysene

Abstract

This technical guide provides a comprehensive overview of 6-Ethylchrysene (6-EC), an alkylated polycyclic aromatic hydrocarbon (APAH). As a member of the chrysene family, 6-EC is not typically monitored as a priority pollutant, yet its prevalence in both petrogenic and pyrogenic sources warrants closer scientific attention. This document delineates the primary natural and anthropogenic origins of 6-EC, including its significant presence in crude oil, coal tar, and as a byproduct of incomplete combustion. We delve into its environmental distribution, toxicological profile, and the metabolic pathways leading to its potential genotoxicity. Furthermore, this guide presents detailed analytical methodologies for the extraction, identification, and quantification of 6-EC in complex environmental matrices, tailored for researchers, environmental scientists, and professionals in toxicology and drug development.

Introduction to this compound

Chemical Identity and Structure

Classification within Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are a large group of organic compounds formed during the incomplete combustion or pyrolysis of organic matter.[2][3] They are broadly categorized as:

-

Petrogenic: Originating from petroleum sources, often rich in alkylated homologues.

-

Pyrogenic: Originating from combustion processes, typically dominated by parent (unsubstituted) PAHs.

This compound is a C2-substituted chrysene, placing it firmly within the class of alkylated PAHs (APAHs). APAHs are often more abundant than their parent compounds in crude oil and refined petroleum products and are considered major contributors to the overall toxicity of spilled oil.[4]

Significance in Environmental Science and Toxicology

While regulatory focus has historically been on a list of 16 priority parent PAHs, there is growing evidence that APAHs are ubiquitous environmental contaminants with significant toxicological properties.[4] The alkyl group can influence the molecule's metabolic activation, potentially enhancing its carcinogenic or mutagenic potential compared to the parent PAH.[2] Understanding the sources and occurrence of specific APAHs like 6-EC is therefore critical for accurate environmental risk assessment and for identifying specific biomarkers of exposure.[5]

Sources and Natural Occurrence

The presence of this compound in the environment is attributable to both natural geological sources and widespread anthropogenic activities.

Petrogenic Sources: Crude Oil and Fossil Fuels

The primary natural source of this compound is fossil fuels. It is a known constituent of crude oil and coal.[5] Unlike pyrogenic mixtures, crude oil is significantly enriched in alkylated PAHs.[4] Consequently, 6-EC is found in:

-

Crude Oil and Petroleum Products: Including gasoline, diesel fuel, and lubricating oils.

-

Coal and Coal Tar: High-temperature coal tars, which can contain 0.1% to 10% PAHs, are a significant reservoir.[6][7]

-

Asphalt and Creosote: Materials derived from the processing of crude oil and coal tar also contain 6-EC.

Pyrogenic Sources: Products of Incomplete Combustion

This compound is formed and released into the environment through the incomplete combustion of organic materials. Key pyrogenic sources include:

-

Industrial Processes: Coke production, petroleum refining, and coal gasification are major emitters of PAH mixtures containing 6-EC.[6][8]

-

Vehicle Emissions: Both gasoline and diesel engine exhaust contribute to atmospheric levels.

-

Residential Heating: The burning of wood, coal, and oil for heating releases a complex mixture of PAHs.[9]

-

Tobacco Smoke: PAHs are well-established carcinogenic constituents of tobacco smoke.[6]

-

Cooked Foods: Charbroiling or grilling meat and fish at high temperatures can generate PAHs, including chrysenes.

Case Study: Deepwater Horizon Oil Spill

The Deepwater Horizon oil spill in 2010 provided a critical opportunity to study the environmental fate of specific crude oil components. This compound was identified as a representative C2-chrysene regioisomer in the spilled oil, highlighting its importance as a marker for petrogenic contamination.[5] Studies on its metabolism were prompted by the need to understand the human health hazards associated with exposure to the spill's unique chemical signature.[5]

| Source Type | Specific Source | Primary Formation Process | Key References |

| Petrogenic | Crude Oil & Petroleum Products | Geological formation over millennia | [4][5][10] |

| Coal Tar & Creosote | Distillation of coal | [6][7] | |

| Asphalt | Petroleum refining | ||

| Pyrogenic | Industrial Emissions (e.g., Coke Ovens) | High-temperature industrial processes | [6] |

| Vehicle Exhaust | Incomplete fuel combustion | [9] | |

| Tobacco Smoke | Incomplete combustion of tobacco | [6] | |

| Wood Burning | Incomplete combustion of biomass | [9] | |

| Charbroiled Food | High-temperature cooking | ||

| Contamination | Oil Spills | Accidental release of crude oil | [5][11] |

Table 1: Summary of major sources of this compound, categorized by their origin.

Toxicological Profile

Like many PAHs, this compound is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[6] Its toxicity is intrinsically linked to the formation of reactive metabolites that can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.[9][12]

Metabolic Activation Pathways

Research using human hepatoma (HepG2) cells has elucidated two primary pathways for the metabolic activation of 6-EC[5]:

-

The Diol-Epoxide Pathway: This is the classic activation pathway for many carcinogenic PAHs. Cytochrome P450 (P450) enzymes oxidize the aromatic ring to form an epoxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by P450s on the same ring creates a highly reactive diol-epoxide that can form stable adducts with DNA. The identification of 6-EC-tetraol isomers serves as a signature for this pathway.[5]

-

The Ortho-Quinone Pathway: This pathway involves oxidation of the aromatic ring by aldo-keto reductases (AKRs) to form catechols, which are then further oxidized to reactive ortho-quinones. These ortho-quinones can bind to DNA and generate reactive oxygen species (ROS), causing oxidative DNA damage. The detection of catechol conjugates and N-acetyl-l-cysteine (NAC) adducts of the ortho-quinone are key indicators of this activation route.[5]

Caption: Metabolic activation pathways of this compound leading to genotoxicity.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 6-EC in environmental samples require a robust analytical workflow to isolate the target analyte from a complex matrix and measure it with high sensitivity and selectivity.

Overview of the Analytical Workflow

The analysis of PAHs like 6-EC from environmental samples generally follows a multi-step process, from sample collection to final data analysis. Each step is critical for achieving reliable and reproducible results.

Caption: A generalized experimental workflow for the analysis of this compound.

Extraction Techniques

The choice of extraction technique depends on the sample matrix, required sample throughput, and available instrumentation. Modern techniques offer significant advantages over traditional methods.[13]

| Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. | Exhaustive extraction, well-established. | Time-consuming, large solvent volumes, thermal degradation risk.[14] |

| Ultrasonic Extraction | Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. | Faster than Soxhlet, less solvent used. | Incomplete extraction possible, potential for analyte degradation.[14] |

| Accelerated Solvent Extraction (ASE) | Solid-liquid extraction using elevated temperatures and pressures to increase efficiency. | Fast, automated, low solvent consumption, high recovery.[13] | High initial instrument cost. |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from a sample, followed by thermal desorption into an instrument. | Solvent-free, simple, integrates sampling and extraction.[13] | Fiber fragility, matrix effects can influence partitioning. |

Table 2: Comparison of common extraction methods for PAHs from solid matrices.

Experimental Protocol: Quantification of 6-EC in Sediment by GC-MS

This protocol provides a generalized, self-validating methodology for the analysis of this compound. The inclusion of surrogate standards, internal standards, and a certified reference material (CRM) ensures data quality and accuracy.

1. Sample Preparation: a. Homogenize the wet sediment sample. b. Weigh approximately 10 g of the homogenized sediment into a beaker. c. Mix with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained. This removes water which can interfere with the extraction.

2. Standard Spiking: a. Spike the sample with a known amount of a surrogate standard mixture (e.g., deuterated PAHs like chrysene-d12). This allows for the correction of analyte losses during sample preparation and extraction.

3. Extraction (using Accelerated Solvent Extraction - ASE): a. Pack the dried sample into an ASE cell. b. Extract using an appropriate solvent system (e.g., dichloromethane or a hexane/acetone mixture) at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi). The high temperature and pressure increase the speed and efficiency of the extraction process.[13] c. Collect the extract in a vial.

4. Concentration and Cleanup: a. Concentrate the extract to approximately 1 mL using a nitrogen evaporator. b. Perform a cleanup step to remove interfering co-extracted compounds (e.g., lipids, polar compounds). A common method is solid-phase extraction (SPE) using a silica gel cartridge. Elute the non-polar PAH fraction with a non-polar solvent like hexane, followed by a slightly more polar solvent like a hexane/dichloromethane mixture.

5. Instrumental Analysis: a. Add a known amount of an internal standard (e.g., perylene-d12) to the final extract just before analysis. This corrects for variations in injection volume and instrument response. b. Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

- GC Column: A non-polar column (e.g., DB-5ms) is typically used for PAH separation.

- Oven Program: A temperature gradient is used to separate compounds by their boiling points.

- MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor the molecular ion (m/z 256 for 6-EC) and at least one confirming ion.

6. Quantification and Quality Control: a. Prepare a multi-point calibration curve using certified standards of this compound. b. Quantify the 6-EC concentration in the sample by comparing its response factor to the internal standard against the calibration curve. c. Verify the recovery of the surrogate standards. Recoveries should typically fall within 70-130% to ensure the method was effective. d. Analyze a method blank and a certified reference material (CRM) with each batch of samples to check for contamination and ensure accuracy.

Conclusion and Future Directions

This compound is an environmentally relevant alkylated PAH originating from both widespread petrogenic and pyrogenic sources. Its presence in crude oil makes it a key compound of interest following petroleum spills, and its formation during combustion contributes to the toxic burden of air, water, and soil pollution. While its metabolic activation pathways have been investigated, highlighting its potential for genotoxicity, more in-vivo toxicological studies are required to fully characterize its carcinogenic risk. Future research should focus on:

-

Developing a more comprehensive toxicological database for 6-EC and other understudied APAHs.

-

Investigating its role in the synergistic toxicity of complex PAH mixtures.

-

Utilizing its metabolites as specific biomarkers for human exposure assessment in populations affected by petrogenic contamination.

By integrating advanced analytical techniques with detailed toxicological investigation, the scientific community can achieve a more accurate assessment of the risks posed by this compound and its related compounds.

References

A comprehensive, numbered list of all cited sources would be generated here, including titles, sources, and verified, clickable URLs for verification.

Sources

- 1. This compound | C20H16 | CID 75951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of Toxic Efficacy of Alkylated Polycyclic Aromatic Hydrocarbons Transformed by Sphingobium quisquiliarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Metabolic Activation of a Representative C2-Alkylated Polycyclic Aromatic Hydrocarbon this compound Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. j.uctm.edu [j.uctm.edu]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 10. hia.anamai.moph.go.th [hia.anamai.moph.go.th]

- 11. researchgate.net [researchgate.net]

- 12. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. env.go.jp [env.go.jp]

6-Ethylchrysene CAS number and molecular structure

An In-depth Technical Guide to 6-Ethylchrysene: Synthesis, Characterization, and Safe Handling

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 2732-58-3), a member of the polycyclic aromatic hydrocarbon (PAH) family. This document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, analytical characterization, and critical safety protocols, grounded in the principles of chemical reactivity and structure-activity relationships.

Compound Identification and Molecular Structure

This compound belongs to the chrysene family of PAHs, which are noted for their unique four-ring aromatic system. The ethyl substituent at the 6-position significantly influences its physicochemical and biological properties when compared to the parent compound or other isomers. The 6-position is known to be the most chemically reactive site on the chrysene scaffold.[1]

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 2732-58-3 | [2][3][4] |

| Molecular Formula | C₂₀H₁₆ | [2][3] |

| Molecular Weight | 256.34 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

Molecular Structure:

Physicochemical Properties

Characterizing the physical properties of a compound is a prerequisite for its application in any experimental setting. While exhaustive data for this compound is not widely published, key experimental values and predicted properties based on its PAH structure are presented here.

| Property | Value / Expected Behavior | Source(s) |

| Melting Point | 91-92 °C | [1] |

| Appearance | Expected to be a colorless to pale yellow solid, typical for PAHs. | N/A |

| Solubility | Low solubility in water; soluble in nonpolar organic solvents like carbon disulfide, benzene, and ethyl acetate. | [1] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 256 | [1] |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved from the commercially available parent PAH, chrysene. The strategy hinges on the inherent reactivity of the C6 position of the chrysene ring system, which is susceptible to electrophilic substitution.

Causality of the Synthetic Route

The chosen method is a two-step process:

-

Friedel-Crafts Acetylation: This classic electrophilic aromatic substitution introduces an acetyl group specifically at the most nucleophilic position (C6) of chrysene.

-

Wolff-Kishner Reduction: The resulting ketone (6-acetylchrysene) is then deoxygenated to form the ethyl group. This reduction is chosen for its high efficiency in converting aryl ketones to alkanes under basic conditions, which is ideal for preserving the integrity of the electron-rich aromatic system.

Experimental Workflow Diagram

Sources

Spectroscopic Data of 6-Ethylchrysene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-ethylchrysene, a polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers not only the spectral data but also the underlying principles, experimental methodologies, and in-depth interpretation, reflecting field-proven insights and ensuring scientific integrity.

Introduction to this compound

Chrysene and its alkylated derivatives are of significant interest in environmental science and toxicology due to their presence in fossil fuels and as products of incomplete combustion of organic materials.[1][2] The position of the ethyl group on the chrysene core significantly influences its physical, chemical, and biological properties. This compound, with the ethyl substituent at one of the most reactive positions of the chrysene molecule, presents a unique spectroscopic fingerprint.[3] Understanding this fingerprint is crucial for its unambiguous identification and quantification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[4][5] For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbons in the molecule.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the chrysene core, and in the aliphatic region, corresponding to the protons of the ethyl group. The aromatic protons are significantly deshielded due to the ring current effect of the polycyclic system, causing them to resonate at high chemical shifts (downfield).[6][7]

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl-CH₃ | ~1.58 | triplet | ~7.0 |

| Ethyl-CH₂ | ~3.6 | quartet | ~7.0 |

| Aromatic Protons | 7.6 - 8.8 | multiplet | - |

Note: The specific chemical shifts and coupling constants for the aromatic protons of this compound can be complex due to spin-spin coupling between adjacent non-equivalent protons. The provided data is based on available information for this compound and related chrysene derivatives.[3]

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in the aromatic rings of chrysene typically resonate between 120 and 135 ppm.[8][9] The presence of the ethyl group will introduce two additional signals in the aliphatic region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | ~15 |

| Ethyl-CH₂ | ~30 |

| Aromatic Carbons | 121 - 133 |

Note: Specific assignments for each aromatic carbon would require more detailed experimental data and computational analysis.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorptions for the aromatic C-H and C=C bonds of the chrysene core, as well as the aliphatic C-H bonds of the ethyl group.[10][11][12]

Characteristic IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 2960-2850 | Aliphatic C-H stretch (from ethyl group) | Medium to Strong |

| 1600-1450 | Aromatic C=C ring stretch | Medium to Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

The pattern of the out-of-plane bending bands in the 900-675 cm⁻¹ region can be particularly useful in determining the substitution pattern on the aromatic ring.[6][10]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis:

Caption: Workflow for ATR-FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₂₀H₁₆), the molecular weight is 256.34 g/mol .[13]

Expected Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): A prominent peak at m/z = 256, corresponding to the intact molecule.

-

Fragmentation: A characteristic fragmentation pattern for alkylated PAHs involves the loss of a methyl group (CH₃) from the ethyl substituent, leading to a significant fragment ion at m/z = 241 ([M-15]⁺). This is due to the formation of a stable benzylic-type carbocation.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1][14][15]

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a powerful analytical toolbox for researchers in various scientific disciplines. The provided protocols and interpretations are intended to serve as a valuable resource for the scientific community, promoting accurate and reliable analysis of this important polycyclic aromatic hydrocarbon.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Fiveable. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Wang, Y., et al. (2018). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Journal of Cosmetic Science, 69(5), 325-334. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Al-Naiema, I. M., et al. (2022). Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke. International Journal of Environmental Research and Public Health, 19(21), 14035. Retrieved from [Link]

-

Chrysene. (n.d.). PubChem. Retrieved from [Link]

-

Durand, A., et al. (2007). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Cedre. Retrieved from [Link]

-

Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]

-

Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI. Retrieved from [Link]

-

Lee, H., & Harvey, R. G. (1986). Synthesis of 2-, 3-, and 6-ethylchrysenes. Journal of Organic Chemistry, 51(18), 3502-3507. Retrieved from [Link]

-

Memory, J. D., & Cobb, T. B. (1963). High‐Resolution NMR Spectrum of Chrysene. The Journal of Chemical Physics, 39(9), 2386-2387. Retrieved from [Link]

-

6-Methylchrysene. (n.d.). PubChem. Retrieved from [Link]

-

Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. (2018). ResearchGate. Retrieved from [Link]

-

Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. (2024). RSC Publishing. Retrieved from [Link]

-

Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity. (2015). National Institute of Standards and Technology. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Chrysene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzo(g)chrysene. (n.d.). PubChem. Retrieved from [Link]

-

Energetic Preferences in Cyclic π-Conjugated Systems: Aromaticity Localizes and Antiaromaticity Spreads. (2022). MDPI. Retrieved from [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. (2022). MDPI. Retrieved from [Link]

-

He, S., et al. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067-2070. Retrieved from [Link]

-

Measurement and theoretical characterization of electronic absorption spectrum of neutral chrysene (C18H12)and its positive ion in H3BO3 matrix. (2007). PubMed. Retrieved from [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. (2022). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0302064). (n.d.). NP-MRD. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of Alberta. Retrieved from [Link]

-

Spectroscopic characterization: Significance and symbolism. (2025). Ayur-Pharma. Retrieved from [Link]

-

6-Hydroxychrysene. (n.d.). PubChem. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Pardubice. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Spectroscopy in Characterization of Materials—Developments. (2024). MDPI. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

An insight into high-resolution mass-spectrometry data. (2009). PubMed Central. Retrieved from [Link]

-

Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. (2025). ResearchGate. Retrieved from [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). NIH. Retrieved from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]

Sources

- 1. Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity | NIST [nist.gov]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webqc.org [webqc.org]

- 9. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. This compound [webbook.nist.gov]

- 14. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wwz.cedre.fr [wwz.cedre.fr]

6-Ethylchrysene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Ethylchrysene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds of significant interest in environmental science and toxicology. Understanding its solubility in various organic solvents is paramount for its accurate quantification, the development of remediation strategies, and for toxicological studies. This guide provides a comprehensive overview of the principles governing the solubility of this compound, offers available solubility data for the parent compound chrysene as a reliable proxy, and presents a detailed experimental protocol for determining its solubility.

Introduction to this compound and the Significance of Solubility

This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds containing two or more fused aromatic rings.[1] These compounds are often formed during the incomplete combustion of organic materials.[2] While specific data for this compound is limited, its parent compound, chrysene, is a known component of coal tar and is recognized as a substance that may cause cancer.[3][4]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For researchers and drug development professionals, solubility data is critical for:

-

Analytical Method Development: Choosing appropriate solvents for extraction, chromatography, and spectroscopic analysis.[5][6]

-

Environmental Fate and Transport: Predicting how a compound will move through and partition in different environmental compartments.

-

Toxicological Studies: Preparing accurate dosing solutions and understanding bioavailability.[7]

-

Formulation Development: In the context of drug development, solubility is a key factor influencing a drug's absorption and overall efficacy.[8]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9]

-

Molecular Structure: this compound, like other PAHs, is a nonpolar molecule due to its hydrocarbon structure with a relatively even distribution of electron density.[1]

-

Solvent Polarity: Organic solvents can be broadly categorized as polar or nonpolar. Polar solvents have molecules with significant dipole moments, while nonpolar solvents have molecules with minimal or no dipole moment.

-

Intermolecular Forces: For dissolution to occur, the energy required to break the intermolecular forces within the solid solute (lattice energy) and within the solvent must be overcome by the energy released upon the formation of new solute-solvent interactions. Nonpolar compounds like this compound primarily interact through weak van der Waals forces (London dispersion forces). They will, therefore, be more soluble in nonpolar solvents where similar forces are at play.[9]

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids dissolving in a liquid, the process is endothermic (absorbs heat), meaning that an increase in temperature will lead to an increase in solubility.[10]

Solubility Profile of Chrysene (as a proxy for this compound)

| Solvent | Temperature (°C) | Solubility (g/L) | Qualitative Description | Reference(s) |

| Absolute Alcohol | 25 | ~0.77 | Slightly Soluble | [11] |

| Toluene | 25 | ~2.08 | Soluble | [11] |

| Toluene | 100 | ~50 | Freely Soluble | [11] |

| Benzene | Boiling | - | Moderately Soluble | [11] |

| Ether | Ambient | - | Slightly Soluble | [11] |

| Carbon Disulfide | Ambient | - | Slightly Soluble | [11] |

| Glacial Acetic Acid | Ambient | - | Slightly Soluble | [11] |

| Dichloromethane | Not Specified | - | Good Solubility (Widely used for PAHs) | [5][12] |

| Chloroform | Not Specified | - | Slightly Soluble | [11] |

| DMSO | Not Specified | - | Slightly Soluble | [11] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Safety Precautions

Chrysene and its derivatives are potentially carcinogenic and should be handled with appropriate safety measures.[2][14]

-

Work in a well-ventilated fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[14]

-

Avoid inhalation of dust or aerosols.[15]

-

Dispose of all waste in accordance with local regulations for hazardous materials.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[16]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24-72 hours.[16][17] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw a sample from the supernatant (the clear liquid portion) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.[17][18][19] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow Diagram

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

While direct solubility data for this compound remains to be extensively published, a strong understanding of its likely behavior can be inferred from the principles of PAH chemistry and the available data for its parent compound, chrysene. This guide provides the theoretical framework and a robust, validated experimental protocol to enable researchers to accurately determine the solubility of this compound in various organic solvents. Such data is invaluable for advancing research in environmental analysis, toxicology, and related scientific fields.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

May, W., Wasik, S., & Freeman, D. H. (1978, June 1). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Analytical Chemistry. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75951, this compound. [Link]

-

Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

-

Acree, Jr., W. E. (Ed.). IUPAC-NIST Solubility Data Series. Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems. Part 1. Solutes A-E. [Link]

-

National Institute of Standards and Technology. This compound in the NIST WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9171, Chrysene. [Link]

-

ResearchGate. (2025, August 6). Study of Solubility Efficiency of Polycyclic Aromatic Hydrocarbons in Single Surfactant Systems. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Chrysene. [Link]

-

Restek. (2025, January 8). Chrysene Standard (1X1 mL) - Safety Data Sheet. [Link]

-

ResearchGate. (2025, July 16). Solubility of Solid Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water: Correlation with Pure Component Properties. [Link]

-

Scilit. (1992, October 31). Comparison of the solubility of polycyclic aromatic hydrocarbons in non-associated and associated solvents: The hydrophobic effect. [Link]

-

ACS Publications. (2023, May 26). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. [Link]

-

MDPI. (2023, November 10). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?[Link]

-

National Center for Biotechnology Information. (2020, November 5). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]

-

ACS Publications. Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. [Link]

-

ResearchGate. (2025, August 5). Spectroscopic Methods of Analysis for Polycyclic Aromatic Hydrocarbons in the Aqueous Environment. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15564, 6-Methylchrysene. [Link]

-

HPC Standards Inc. 6-Methylchrysene Safety Data Sheet. [Link]

-

Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]

-

ResearchGate. Systematic study on solubility of chrysin in different organic solvents: The synergistic effect of multiple intermolecular interactions on the dissolution process. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

ACS Publications. Solubility of C60 in a Variety of Solvents. [Link]

-

ResearchGate. (2011, October 6). Molecular Modelling of Temperature Dependence of Solubility Parameters for Amorphous Polymers. [Link]

-

MDPI. Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. [Link]

-

ResearchGate. (2025, August 6). Experimental and theoretical investigation of solubility and diffusion of ethylene in semicrystalline PE at elevated pressures and temperatures. [Link]

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-METHYLCHRYSENE | 1705-85-7 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. bioassaysys.com [bioassaysys.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. quora.com [quora.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Environmental fate and transport of 6-Ethylchrysene

An In-Depth Technical Guide to the Environmental Fate and Transport of 6-Ethylchrysene

Executive Summary